Etilefrine, (S)-

Description

Contextualization of (S)-Etilefrine within the Phenethylamine (B48288) Class of Adrenergic Agonists

(S)-Etilefrine belongs to the phenethylamine class of compounds, a group that includes endogenous catecholamines like dopamine, norepinephrine (B1679862), and epinephrine. nih.gov These molecules share a common chemical scaffold and play vital roles in neurotransmission. nih.gov As an adrenergic agonist, (S)-Etilefrine mimics the effects of the sympathetic nervous system by stimulating adrenergic receptors. ontosight.ai Specifically, it interacts with both α- and β-adrenergic receptors. patsnap.comwikipedia.org Its action on α-adrenergic receptors leads to vasoconstriction, while its stimulation of β-adrenergic receptors, particularly β1 receptors, results in increased cardiac output. wikipedia.orgnih.govncats.io This dual mechanism of action underscores its classification as a direct-acting sympathomimetic. nanobe.org

Historical Trajectories of Adrenergic Receptor Ligand Discovery Relevant to (S)-Etilefrine

The journey to understanding adrenergic receptors and their ligands, such as (S)-Etilefrine, has been a long and incremental process. A pivotal moment came in 1906 when Henry Hallett Dale's experiments with adrenaline and ergot fungus provided the first evidence for the existence of what would later be termed adrenergic receptors. ispyphysiology.com This foundational work established the concept that physiological responses to substances like adrenaline are mediated through specific cellular receptors. ispyphysiology.com

Over four decades later, in 1948, Raymond Ahlquist further refined this understanding by classifying adrenergic receptors into two main types: alpha (α) and beta (β). ispyphysiology.com He observed that some compounds caused vasoconstriction (an alpha effect), while others led to vasodilation (a beta effect). ispyphysiology.com This discovery was initially met with skepticism but was eventually published and laid the groundwork for the development of selective adrenergic drugs. ispyphysiology.com

Subsequent research led to the further subdivision of these receptors. In 1967, Alonzo Lands and his colleagues differentiated β-adrenergic receptors into β1, primarily found in the heart, and β2, located mainly in blood vessels. ispyphysiology.com The discovery of a third type, β3, in 1989, expanded the complexity of the adrenergic system. ispyphysiology.com

The development of radioligand binding assays in the early 1970s was a technological leap that allowed researchers like Robert Lefkowitz to purify and directly study adrenergic receptors, confirming their physical existence. synabs.be This work, along with the later determination of the three-dimensional structure of the β2-adrenergic receptor, has been instrumental in the structure-based discovery of new adrenergic ligands. univr.ithitgen.com Etilefrine (B194583) itself was first described for medical use by 1949, fitting into this evolving landscape of adrenergic pharmacology. wikipedia.org

Fundamental Research Questions Driving (S)-Etilefrine Studies

The investigation of (S)-Etilefrine is driven by several key research questions aimed at elucidating its precise biological functions and potential applications. A primary area of inquiry is its efficacy and mechanism of action in specific physiological contexts. For instance, its potent vasoconstrictor effect has led to studies investigating its utility in preventing conditions like vasovagal syncope by potentially reducing venous pooling and counteracting reflex vasodilation. nih.gov

Another significant research focus is the stereoselectivity of its action. Studies have been conducted to synthesize and evaluate the individual enantiomers, (R)- and (S)-etilefrine, to determine if one is more biologically active than the other. nih.gov This is a critical aspect of pharmacodynamics, as different stereoisomers of a drug can have vastly different potencies and effects.

Furthermore, research aims to understand the broader pharmacological profile of (S)-Etilefrine, including its interactions with different subtypes of adrenergic receptors. ncats.io This includes determining its affinity for α1, β1, and β2 receptors to build a comprehensive picture of its physiological effects. wikipedia.orgncats.io The development of more efficient and environmentally friendly methods for its synthesis is also an active area of chemical research. researchgate.netrsc.org

Overview of Advanced Methodological Approaches in (S)-Etilefrine Investigation

A variety of advanced research methodologies are employed to study (S)-Etilefrine, spanning from chemical synthesis and analysis to biological and clinical investigations.

Chemical Analysis and Synthesis:

Spectrophotometry: This technique is used for the quantitative determination of etilefrine in pharmaceutical formulations and biological samples. ajol.info Methods have been developed based on the formation of colored ion-pair complexes with reagents like bromocresol green and methyl orange. ajol.info

Chromatography: High-performance liquid chromatography (HPLC) is a precise and specific method for detecting etilefrine. ajol.info Gas chromatography coupled with mass spectrometry (GC-MS) has also been a primary tool for its detection in plasma and urine. ajol.info

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR spectroscopy is another technique used for the detection and characterization of etilefrine. ajol.infonih.gov

X-ray Crystallography: This powerful technique provides detailed three-dimensional structural information of molecules, which is crucial for understanding receptor-ligand interactions at an atomic level and for structure-based drug design. hitgen.comnih.gov

Asymmetric Synthesis: Enantioselective hydrogenation is a key method used to produce the specific (R)(-) and (S)(+) enantiomers of etilefrine for comparative biological studies. nih.gov Greener synthesis routes are also being explored, for example, starting from natural products like cardanol (B1251761). researchgate.netrsc.org

Biological and Pharmacological Investigation:

In Vitro Studies: These experiments are essential for determining the affinity of (S)-Etilefrine for different adrenergic receptor subtypes and for characterizing its fundamental mechanism of action. ncats.io

Clinical Trials: Double-blind, randomized, placebo-controlled trials are the gold standard for assessing the efficacy of (S)-Etilefrine in human subjects for specific conditions. nih.gov These studies are crucial for evidence-based medical practice. nih.gov

Computational Modeling: Density functional theory (DFT) has been used to investigate the interaction of etilefrine with other molecules, providing insights into the stability and geometry of the resulting complexes. ajol.info

These diverse methodological approaches, from the molecular to the clinical level, are essential for a comprehensive understanding of (S)-Etilefrine and its place in chemical and biological research.

Structure

3D Structure

Properties

CAS No. |

95585-90-3 |

|---|---|

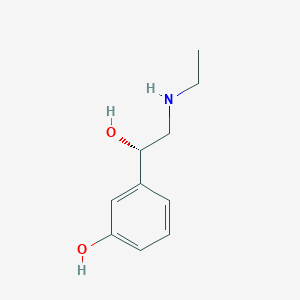

Molecular Formula |

C10H15NO2 |

Molecular Weight |

181.23 g/mol |

IUPAC Name |

3-[(1S)-2-(ethylamino)-1-hydroxyethyl]phenol |

InChI |

InChI=1S/C10H15NO2/c1-2-11-7-10(13)8-4-3-5-9(12)6-8/h3-6,10-13H,2,7H2,1H3/t10-/m1/s1 |

InChI Key |

SQVIAVUSQAWMKL-SNVBAGLBSA-N |

Isomeric SMILES |

CCNC[C@H](C1=CC(=CC=C1)O)O |

Canonical SMILES |

CCNCC(C1=CC(=CC=C1)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Stereochemical Considerations for S Etilefrine

Retrosynthetic Analysis of (S)-Etilefrine Scaffolding

A common retrosynthetic approach for (S)-Etilefrine identifies key starting materials. A typical synthesis begins with α-bromo-m-hydroxyacetophenone, which undergoes amination, reduction, and salification to yield the final product. google.com An alternative starting point is 3-vinylphenol (B127234), which can be derived from renewable resources like cardanol (B1251761). rsc.orgrsc.org This intermediate can then be converted to norfenefrine, a precursor to etilefrine (B194583). rsc.orgrsc.org

Another strategy starts from benzene (B151609), which is converted to 1-(3-hydroxyphenyl)ethan-1-one. rsc.org This compound is then acetylated and brominated to form 3-(2-bromoacetyl)phenyl acetate, a key intermediate for the final steps of the synthesis. rsc.org

| Starting Material | Key Intermediates | References |

| α-bromo-m-hydroxyacetophenone | N-ethylbenzylamine | google.com |

| Cardanol | 3-vinylphenol, Norfenefrine | rsc.orgrsc.org |

| Benzene | 1-(3-hydroxyphenyl)ethan-1-one, 3-(2-bromoacetyl)phenyl acetate | rsc.org |

Enantioselective Synthesis Strategies for (S)-Etilefrine and its Stereoisomers

Achieving the desired (S)-configuration of Etilefrine with high optical purity is a primary challenge in its synthesis. Various enantioselective strategies have been developed to address this.

Asymmetric Hydrogenation Methodologies

Asymmetric hydrogenation is a powerful technique for establishing the chiral center in (S)-Etilefrine. This method involves the reduction of a prochiral ketone or imine using a chiral catalyst. nih.gov The enantiomers of etilefrine have been successfully produced through enantioselective hydrogenation. nih.gov The optical purity of the resulting product can be determined by converting it into diastereomers with a chiral resolving agent, such as (+)-[(R)-tetrahydrofurfuryl-(1S)-camphor-10-sulfonate], followed by HPLC analysis. nih.gov

While ruthenium-based catalysts are commonly employed for this type of transformation, iron-based catalysts are emerging as a more environmentally friendly alternative. nih.gov These catalytic systems can provide enantioenriched alcohols and amines in good yields and enantiopurities. nih.gov For example, Rh/f-spiroPhos complexes have been used for the highly enantioselective hydrogenation of α-trifluoromethylidene lactams, yielding chiral products with excellent enantioselectivities. rsc.org

Chiral Auxiliaries and Catalysis in Stereoselective Routes

The use of chiral auxiliaries and catalysts is another effective approach to control the stereochemistry of the synthesis. For instance, a Jacobsen-type thiourea (B124793) catalyst has been used in the asymmetric transfer hydrogenation of β,β-disubstituted nitroolefins, providing chiral β-branched nitroalkanes with high enantioselectivity. organic-chemistry.org This methodology utilizes Hantzsch esters as the reducing agent. organic-chemistry.org

In a different approach, the synthesis of racemic etilefrine has been achieved through the ethylation of norfenefrine. rsc.org The use of ethyl triflate in hexafluoroisopropanol (HFIP) led to a 79% yield of etilefrine. rsc.org

Bio-inspired and Green Chemistry Approaches to (S)-Etilefrine Synthesis

In recent years, there has been a growing interest in developing more sustainable and environmentally friendly synthetic methods. Green chemistry principles, such as waste prevention and the use of safer solvents, are being applied to pharmaceutical synthesis. news-medical.netmdpi.com

One notable example is the synthesis of etilefrine from cardanol, a renewable resource derived from cashew nut shell liquid. rsc.orgrsc.org This process involves the conversion of cardanol to 3-vinylphenol, a key intermediate. rsc.orgrsc.org The subsequent hydroxyamination of 3-vinylphenol using an iron porphyrin catalyst yields norfenefrine, which is then ethylated to produce racemic etilefrine. rsc.orgrsc.org This bio-inspired route offers significant environmental advantages over traditional syntheses that rely on fossil fuel-derived starting materials. rsc.org

Derivatization and Analog Synthesis for Mechanistic Probing

To better understand the metabolism and mechanism of action of (S)-Etilefrine, the synthesis of its metabolites and analogs is crucial.

Chemical Synthesis of (S)-Etilefrine Metabolites for Reference

The primary metabolic pathway for etilefrine is conjugation, particularly glucuronidation and sulfation. wikipedia.orgresearchgate.net The main metabolite is the sulfuric acid ester of etilefrine. researchgate.net The synthesis of etilefrine sulfate (B86663) has been accomplished by reacting etilefrine with a sulfur trioxide pyridine (B92270) complex. wada-ama.org This provides a reference standard for anti-doping laboratories. researchgate.net

In addition to sulfation, etilefrine also undergoes glucuronidation. wikipedia.org The synthesis of glucuronide metabolites can be challenging due to their instability. hyphadiscovery.com However, late-stage chemical glucuronidation techniques have been developed to produce these metabolites for research purposes. hyphadiscovery.com Another minor metabolic pathway involves the formation of hydroxymandelic acid. wikipedia.org Furthermore, two isomeric tetrahydroisoquinolines, formed by the condensation of etilefrine with formaldehyde (B43269), have been identified as metabolites. researchgate.net

Generation of Radiosynthesized (S)-Etilefrine Analogs for Tracing Studies

The use of isotopically labeled compounds is a cornerstone of modern pharmacological research, enabling precise tracking of a drug's absorption, distribution, metabolism, and excretion (ADME) profile. openmedscience.commoravek.com For a chiral compound such as (S)-Etilefrine, the generation of a radiosynthesized analog is crucial for studying its stereoselective pharmacokinetics and target engagement. While specific documented syntheses of radiolabeled (S)-Etilefrine are not prevalent in publicly available scientific literature, the principles for creating such analogs are well-established.

Typically, isotopes such as Tritium (B154650) (³H) or Carbon-14 (¹⁴C) are incorporated into the molecule. nih.govnih.gov Carbon-14 is often preferred for ADME studies due to its long half-life (approximately 5,730 years) and the fact that its incorporation results in a molecule that is chemically identical to the parent drug, ensuring that its biological behavior is not altered. openmedscience.comnih.gov The synthesis strategy would involve introducing a ¹⁴C atom at a metabolically stable position within the etilefrine structure to prevent premature loss of the radiolabel. openmedscience.com This is often achieved by using a commercially available ¹⁴C-labeled building block in a late-stage step of the synthesis. nih.govcea.fr

Tritium (³H) is another valuable isotope for radiolabeling, particularly for in vitro receptor-binding assays, due to the high specific activity that can be achieved (up to 28.8 Ci/mmol per tritium atom). nih.govnih.gov This high sensitivity is advantageous for detecting ligand binding at low concentrations. nih.gov The synthesis of a tritiated analog, such as [³H]-(S)-Etilefrine, could potentially be accomplished through methods like catalytic reduction of a suitable precursor with tritium gas or methylation with [³H]methyl iodide. nih.govvitrax.comuni-mainz.de For instance, a common strategy involves the catalytic tritiation of a precursor containing a double bond or a halogen atom that can be replaced with tritium. nih.govnih.gov

Following synthesis, the radiolabeled (S)-Etilefrine would require rigorous purification, typically by High-Performance Liquid Chromatography (HPLC), to ensure high radiochemical purity before its use in tracing studies. nih.govuni-mainz.de These studies are indispensable for providing regulatory agencies with critical data on a drug's metabolic fate and safety profile. nih.gov

Purification and Isolation Techniques for Synthetic (S)-Etilefrine

The isolation of the desired (S)-enantiomer of etilefrine from a racemic mixture or from impurities generated during synthesis is a critical step to ensure its stereochemical purity. Various techniques are employed for this purpose, ranging from classical resolution to modern chromatographic and electrophoretic methods.

Diastereomeric Salt Crystallization: This classical resolution technique is a widely used method for separating enantiomers on a large scale. libretexts.orgchiralpedia.com The process involves reacting the racemic etilefrine, which is a base, with an enantiomerically pure chiral acid. This reaction forms a pair of diastereomeric salts. libretexts.org Since diastereomers have different physical properties, including solubility, they can be separated by fractional crystallization. libretexts.orgkiko-tech.co.jpadvanceseng.com After separation, the desired diastereomeric salt is treated with a base to liberate the pure (S)-Etilefrine enantiomer. libretexts.org The choice of resolving agent and solvent system is crucial for achieving efficient separation and high yield. kiko-tech.co.jpadvanceseng.com

Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is a powerful tool for the analytical and preparative separation of etilefrine enantiomers. chiralpedia.comresearchgate.net The separation is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. chromatographytoday.com

Chiral Stationary Phases (CSPs): Cyclodextrin-based CSPs, such as β-cyclodextrin and its derivatives, have proven effective for the chiral separation of etilefrine. cyclolab.hu The enantiomers enter the hydrophobic cavity of the cyclodextrin (B1172386), and differential interactions between the enantiomers and the chiral environment of the CSP allow for their separation. Polysaccharide-based and Pirkle-type CSPs are also commonly used for chiral separations. chromatographytoday.com The choice of mobile phase, typically a mixture of an alkane (like hexane) and an alcohol (like 2-propanol), is optimized to achieve the best resolution. up.pt

Chiral Derivatization: An alternative indirect HPLC method involves reacting the etilefrine enantiomers with a chiral derivatizing agent to form diastereomers. nih.gov These diastereomers can then be separated on a standard achiral HPLC column (e.g., C18). nih.gov

Capillary Electrophoresis (CE): Chiral capillary electrophoresis is a high-efficiency separation technique that requires only small amounts of sample. The enantioseparation of etilefrine has been successfully demonstrated using this method. cyclolab.hucsic.es A chiral selector, most commonly a cyclodextrin derivative like sulfobutylether-β-cyclodextrin (SBE-β-CD) or carboxymethyl-β-cyclodextrin (CMBCD), is added to the background electrolyte. cyclolab.hucsic.es The differential binding between the (S)- and (R)-enantiomers of etilefrine and the chiral selector results in different electrophoretic mobilities, enabling their separation. csic.es

The following table summarizes the primary techniques used for the purification and isolation of (S)-Etilefrine.

| Technique | Principle | Key Reagents/Components | Primary Use | References |

| Diastereomeric Salt Crystallization | Formation of diastereomeric salts with different solubilities, allowing separation by fractional crystallization. | Enantiomerically pure chiral acids (e.g., tartaric acid derivatives). | Large-scale preparative separation. | libretexts.orgkiko-tech.co.jpadvanceseng.com |

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times. | Chiral Stationary Phases (e.g., cyclodextrin-based, polysaccharide-based). | Analytical and preparative separation. | chiralpedia.comresearchgate.netchromatographytoday.com |

| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the buffer. | Chiral selectors (e.g., SBE-β-CD, CMBCD). | High-efficiency analytical separation. | cyclolab.hucsic.esunige.ch |

Pharmacological Research: Receptor Interactions and Cellular Mechanisms of S Etilefrine

In Vitro Pharmacological Assays for (S)-Etilefrine Characterization

In vitro studies are fundamental in elucidating the pharmacological profile of a compound by examining its effects on specific biological components in a controlled laboratory setting. These assays provide crucial data on receptor interactions and cellular mechanisms, forming the basis for understanding a drug's therapeutic potential and its actions at the molecular level.

Receptor binding assays are pivotal in determining the affinity of a ligand for its receptor. malvernpanalytical.com This is quantified by the equilibrium dissociation constant (KD), where a lower KD value signifies a stronger binding affinity. malvernpanalytical.com (S)-Etilefrine has been identified as an adrenergic agonist that interacts with both alpha (α) and beta (β) adrenergic receptors. nih.govtaylorandfrancis.com In vitro investigations have revealed that etilefrine (B194583) exhibits a notably higher affinity for β1-adrenergic receptors, which are predominantly found in cardiac tissue, compared to β2-adrenoceptors. ncats.iowikidoc.orgwikipedia.org This selective binding to α1 and β1 receptors is a key characteristic of its action. medchemexpress.comdrugbank.com The interaction of (S)-Etilefrine with these receptors is influenced by non-covalent forces such as hydrogen bonding and electrostatic interactions. malvernpanalytical.com

Interactive Table: Receptor Binding Profile of (S)-Etilefrine

| Receptor Subtype | Affinity | Primary Location | Reference |

| α1-Adrenergic | Agonist | Vascular Smooth Muscle | nih.govmedchemexpress.com |

| β1-Adrenergic | High Affinity Agonist | Heart | ncats.iowikidoc.orgwikipedia.org |

| β2-Adrenergic | Lower Affinity Agonist | Bronchial Smooth Muscle | ncats.iowikidoc.orgwikipedia.org |

Cell-based functional assays are essential for characterizing the physiological response of cells to a compound. accelevirdx.comnih.gov These assays can measure a variety of cellular processes, including cell proliferation, toxicity, and signal transduction pathways. accelevirdx.comnih.gov

Reporter gene assays are a valuable tool in this context, allowing researchers to study the impact of compounds on gene transcription. oncolines.comindigobiosciences.com These assays utilize a reporter gene, such as luciferase, linked to a specific regulatory sequence to measure the activation or inhibition of a signaling pathway. thermofisher.compromega.com For (S)-Etilefrine, such assays could be employed to investigate the downstream effects of α- and β-adrenergic receptor activation. For instance, β1-adrenergic receptor stimulation typically leads to the activation of adenylyl cyclase and an increase in intracellular cyclic AMP (cAMP), a second messenger that can modulate the transcription of various genes. frontiersin.org Reporter constructs with cAMP response elements could quantify the transcriptional activity induced by (S)-Etilefrine.

Calcium mobilization assays are another critical functional assay. The activation of α1-adrenergic receptors by (S)-Etilefrine is known to trigger the Gq protein signaling cascade, leading to the activation of phospholipase C. frontiersin.org This enzyme hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 then binds to receptors on the endoplasmic reticulum, causing the release of stored calcium ions into the cytoplasm. This increase in intracellular calcium is a key event in smooth muscle contraction. frontiersin.org While specific data on (S)-Etilefrine from calcium mobilization assays is not detailed in the provided results, this method is a standard approach to confirm the functional activity of α1-adrenergic agonists.

Isolated organ bath techniques are a classic pharmacological method used to assess the physiological response of whole tissues to drugs. wikipedia.org This ex vivo approach allows for the study of tissue contractility and relaxation in a controlled environment. nih.govreprocell.com Tissues such as blood vessels, airways, and cardiac muscle are frequently used. reprocell.com

For (S)-Etilefrine, organ bath studies are crucial for demonstrating its effects on vascular and cardiac tissues. The compound's α1-adrenergic agonist activity leads to the contraction of vascular smooth muscle, which can be quantified in isolated arterial preparations. taylorandfrancis.commedchemexpress.com This vasoconstrictor effect is a primary mechanism for its impact on blood pressure. taylorandfrancis.com Conversely, its β1-adrenergic agonist effects can be studied using isolated cardiac muscle preparations, such as trabeculae, to measure changes in the force of contraction (inotropic effects). taylorandfrancis.come-lactancia.org Studies on isolated blood vessels have shown that (S)-Etilefrine causes vasoconstriction, and its effects on cardiac muscle demonstrate increased contractility. taylorandfrancis.commedchemexpress.com These organ bath experiments provide a direct link between receptor activation and the physiological response of the tissue.

Cell-Based Functional Assays (e.g., reporter gene assays, calcium mobilization)

In Vivo (Non-Human) Preclinical Mechanistic Investigations of (S)-Etilefrine

In vivo studies in animal models are essential for understanding the integrated physiological effects of a compound in a living organism. These preclinical investigations provide valuable insights into the hemodynamic effects and the specific receptor-mediated actions of (S)-Etilefrine.

Animal models are critical for evaluating the systemic cardiovascular effects of (S)-Etilefrine. Intravenous administration of etilefrine in experimental animals has been shown to increase cardiac output, stroke volume, venous return, and blood pressure. ncats.iowikidoc.orgnucleos.com These effects are indicative of stimulation of both α and β adrenergic receptors. ncats.iowikidoc.orgnucleos.com

In anesthetized dog models, a single intravenous dose of etilefrine (0.1 mg/kg) resulted in an increase in blood pressure and heart rate. medchemexpress.com This is attributed to the constriction of resistance vessels (an α1-mediated effect) and an increase in cardiac contractility and heart rate (a β1-mediated effect). medchemexpress.com Furthermore, studies in chronically instrumented pregnant ewes demonstrated that higher doses of etilefrine effectively increased maternal mean arterial pressure. researchgate.net The compound's ability to increase venous return is linked to its venoconstrictor properties, which reduce venous pooling and increase mean circulatory filling pressure. nih.govresearchgate.net

Interactive Table: Hemodynamic Effects of (S)-Etilefrine in Animal Models

| Hemodynamic Parameter | Effect | Mediating Receptor(s) | Animal Model | Reference |

| Cardiac Output | Increase | β1-Adrenergic | Experimental Animals | ncats.iowikidoc.orgnucleos.com |

| Stroke Volume | Increase | β1-Adrenergic | Experimental Animals | ncats.iowikidoc.orgnucleos.com |

| Venous Return | Increase | α1-Adrenergic | Experimental Animals | ncats.iowikidoc.orgnucleos.com |

| Blood Pressure | Increase | α1 & β1-Adrenergic | Anesthetized Dogs, Pregnant Ewes | medchemexpress.comresearchgate.net |

| Heart Rate | Increase | β1-Adrenergic | Anesthetized Dogs | medchemexpress.com |

To confirm the specific receptors through which (S)-Etilefrine exerts its effects, receptor blockade studies are conducted in preclinical models. These studies involve administering a selective antagonist for a particular receptor prior to or concurrently with (S)-Etilefrine and observing how the physiological response is altered.

While the provided search results focus more on the effects of etilefrine in combination with other drugs or its effects after administration of a β-blocker in humans, the principle of receptor blockade is a standard preclinical methodology. For example, the administration of an α1-adrenergic antagonist would be expected to block the vasoconstrictor and pressor effects of (S)-Etilefrine. Similarly, a β1-adrenergic antagonist would be predicted to inhibit the increases in heart rate and cardiac contractility. For instance, studies in humans have shown that when etilefrine is infused after the administration of the non-selective β-blocker propranolol, there are marked decreases in pulse rate, cardiac output, and stroke volume, while mean arterial pressure rises, highlighting the unopposed α1-adrenergic effects. wikipedia.orgnucleos.com This type of study design in animal models would provide definitive evidence for the receptor-specific actions of (S)-Etilefrine.

Mechanistic Insights from Animal Models (e.g., cardiovascular regulation)

Investigations using various animal models have provided significant mechanistic insights into the cardiovascular regulation by (S)-Etilefrine. These studies have substantiated its role as a potent sympathomimetic agent and have allowed for a detailed examination of its hemodynamic effects.

In studies conducted on anesthetized mongrel dogs, intravenous administration of (S)-Etilefrine hydrochloride at a dose of 0.1 mg/kg resulted in an observable increase in both blood pressure and heart rate. medchemexpress.com These effects are attributed to the constriction of resistance vessels and an enhancement of cardiac contractility and heart rate. medchemexpress.com Further research on isolated dog heart preparations has revealed that (S)-Etilefrine induces dose-dependent positive chronotropic and inotropic effects, confirming its direct action on the heart. These effects were significantly inhibited by atenolol, a selective β1-adrenoceptor antagonist, indicating that (S)-Etilefrine is a highly selective β1-adrenoceptor agonist. The same study also suggested a moderate catecholamine-releasing activity, implying an indirect sympathomimetic action in addition to its direct receptor agonism.

Experiments in rats have further elucidated the vasoconstrictor properties of (S)-Etilefrine. It was observed to constrict blood vessels in the rat tail through a mechanism that is partially dependent on the sympathetic nerves present in these vessels. mdpi.com The vasoconstrictor response was completely abolished by the α-receptor antagonist phentolamine, confirming the critical role of α-adrenergic receptor stimulation in this effect. mdpi.com

Studies in pregnant guinea pigs have demonstrated that (S)-Etilefrine can reduce uterine blood flow by 68% and increase uterine vascular resistance. bdvets.org This highlights the potent vasoconstrictive effects of the compound in specific vascular beds.

Research in New Zealand white rabbits has shown that intravenous injection of (S)-Etilefrine hydrochloride at doses of 50 µg/kg and 200 µg/kg can increase cardiac output, right heart filling pressure, and blood pressure at rest, while reducing total peripheral resistance at the lower dose and increasing it at the higher dose. medchemexpress.com

In nonhuman primates, oral administration of (S)-Etilefrine at 10 mg/kg resulted in a marked increase in systolic blood pressure of ≥25 mmHg.

Comparative studies in cats have shown that intravenous administration of (S)-Etilefrine induces a dose-dependent rise in both systolic and diastolic blood pressure. nih.gov Interestingly, at a dose of 0.01 mg/kg, it increased arterial blood pressure while slightly decreasing the heart rate, a differential effect not observed with a comparator agent. nih.gov

The following table summarizes the key findings from various animal models, providing a quantitative overview of the cardiovascular effects of (S)-Etilefrine.

| Animal Model | Dose and Route of Administration | Key Cardiovascular Effects | Reference |

| Anesthetized Mongrel Dog | 0.1 mg/kg, intravenous | Increased blood pressure and heart rate | medchemexpress.com |

| Isolated Dog Heart | Dose-dependent, intra-arterial | Positive chronotropic and inotropic effects; selective β1-adrenoceptor agonism | |

| Rat | Not specified | Vasoconstriction of tail blood vessels, abolished by phentolamine | mdpi.com |

| Pregnant Guinea Pig | 0.14 mg/kg, daily injection | 68% reduction in uterine blood flow; increased uterine vascular resistance | bdvets.org |

| New Zealand White Rabbit | 50 µg/kg and 200 µg/kg, intravenous | Increased cardiac output, right heart filling pressure, and blood pressure | medchemexpress.com |

| Nonhuman Primate | 10 mg/kg, oral | ≥25 mmHg increase in systolic blood pressure | |

| Cat | 0.01 mg/kg, intravenous | Increased arterial blood pressure with a slight decrease in heart rate | nih.gov |

Structure Activity Relationship Sar and Ligand Design for S Etilefrine Analogs

Elucidation of Pharmacophoric Requirements for Adrenergic Activity

The adrenergic activity of (S)-etilefrine is dictated by specific structural features that form the essential pharmacophore for interacting with α- and β-adrenergic receptors. As a member of the phenylethanolamine class, its structure contains key elements that are crucial for binding and activation of these receptors.

The fundamental pharmacophoric requirements for adrenergic agonists of this class include:

Aromatic Ring: The benzene (B151609) ring is a critical component, engaging in van der Waals and π-π stacking interactions with aromatic amino acid residues within the receptor's binding pocket. For etilefrine (B194583), this is a simple phenyl group.

Hydroxyl Group on the Aromatic Ring: The presence and position of hydroxyl groups on the phenyl ring significantly influence the potency and selectivity of the compound. While etilefrine itself is a meta-hydroxyl analog, the catechol moiety (3,4-dihydroxybenzene) found in endogenous catecholamines like adrenaline and noradrenaline is optimal for high-affinity binding to both α and β receptors. The single meta-hydroxyl group in etilefrine contributes to its activity, though it results in lower potency compared to catecholamines.

Ethanolamine Side Chain: This side chain is paramount for the compound's interaction with the receptor.

β-Hydroxyl Group: The hydroxyl group on the benzylic carbon is essential for high-affinity binding. It forms a key hydrogen bond with an aspartate residue in transmembrane helix 3 of the adrenergic receptors. The stereochemistry of this hydroxyl group is critical; the (R)-enantiomer (corresponding to the l-form) is significantly more potent than the (S)-enantiomer, indicating a specific steric requirement within the receptor's binding site. For etilefrine, the active stereoisomer at this position is the (R)-isomer.

Amine Group: The protonated amine group at physiological pH is crucial for forming a strong ionic bond with a conserved aspartate residue in transmembrane helix 3 of the receptor. The nature of the substituent on the amine group determines the selectivity for β- versus α-adrenergic receptors. Small alkyl substituents, such as the ethyl group in etilefrine, generally confer mixed α- and β-adrenergic activity. Larger, bulkier substituents, such as a tertiary-butyl group, tend to increase β₂-selectivity.

Rational Design of (S)-Etilefrine Derivatives and Isosteres

The rational design of derivatives and isosteres of (S)-etilefrine aims to modulate its potency, selectivity, and pharmacokinetic properties. This is achieved by systematically modifying its core structure based on the established pharmacophoric requirements.

Key strategies for the rational design of (S)-etilefrine analogs include:

Modification of the Amine Substituent: Altering the N-alkyl substituent is a primary strategy to modulate receptor selectivity. Increasing the size of the alkyl group generally shifts the activity profile from α-adrenergic to predominantly β-adrenergic. For instance, replacing the ethyl group of etilefrine with a larger isopropyl or tert-butyl group would be expected to increase β₂-receptor agonism.

Alteration of the Aromatic Ring Substitution: Modifications to the phenyl ring can enhance receptor affinity and selectivity. The introduction of a second hydroxyl group at the para-position to create a catechol moiety would likely increase potency at both α and β receptors. Conversely, replacing the meta-hydroxyl group with other hydrogen bond donors or acceptors can be explored to fine-tune interactions with the receptor.

Isosteric Replacement: Isosteres are functional groups with similar steric and electronic properties. In the context of (S)-etilefrine, the meta-hydroxyl group could be replaced by isosteres such as a hydroxymethyl group or a sulfonamide group. These changes can alter the compound's acidity, hydrogen bonding capacity, and metabolic stability, potentially leading to improved pharmacokinetic profiles or altered receptor selectivity.

The following table summarizes the expected effects of various structural modifications on the adrenergic activity of an etilefrine scaffold.

| Modification | Position | Rationale | Predicted Effect on Activity |

| Replacement of N-ethyl with N-isopropyl | Amine | Increase steric bulk at the nitrogen atom. | Increased β-receptor selectivity, particularly β₂. |

| Addition of a p-hydroxyl group | Aromatic Ring | Create a catechol moiety. | Increased potency at both α and β receptors. |

| Replacement of m-hydroxyl with a sulfonamide | Aromatic Ring | Isosteric replacement to alter acidity and H-bonding. | Potential for altered selectivity and improved metabolic stability. |

| Introduction of an α-methyl group | Side Chain | Hinder metabolism by monoamine oxidase (MAO). | Increased oral bioavailability and duration of action. |

Computational Chemistry Approaches to SAR

Computational methods are invaluable tools for investigating the SAR of adrenergic agonists like (S)-etilefrine at a molecular level. These approaches can predict binding affinities and modes, guiding the rational design of novel analogs.

Molecular Docking and Dynamics Simulations of (S)-Etilefrine-Receptor Complexes

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. For (S)-etilefrine, docking studies into the crystal structures of adrenergic receptors (e.g., β₂-adrenergic receptor) can reveal key interactions. These simulations typically show the protonated amine forming an ionic bond with a conserved aspartate residue (e.g., Asp113 in the β₂AR), and the β-hydroxyl group hydrogen bonding with another residue (e.g., Asn312 in the β₂AR). The phenyl ring is positioned within a hydrophobic pocket, interacting with aromatic residues like phenylalanine.

Molecular dynamics (MD) simulations can then be used to study the dynamic behavior of the (S)-etilefrine-receptor complex over time. MD simulations provide insights into the stability of the binding pose, the role of water molecules in the binding site, and the conformational changes induced in the receptor upon ligand binding, which are crucial for receptor activation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Adrenergic Agonists

QSAR is a computational method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For adrenergic agonists, QSAR models are developed using a training set of molecules with known activities. These models use molecular descriptors, which are numerical representations of the chemical structure, to predict the activity of new, untested compounds.

Relevant molecular descriptors for QSAR studies on phenylethanolamine agonists like etilefrine include:

Electronic Descriptors: Parameters like Hammett constants (σ) for aromatic substituents, which quantify their electron-donating or -withdrawing properties.

Steric Descriptors: Parameters such as Taft steric parameters (Es) or molar refractivity (MR), which describe the size and shape of substituents.

Hydrophobic Descriptors: The partition coefficient (logP) or hydrophobic constants (π), which measure the lipophilicity of the molecule or its substituents.

A typical QSAR equation for a series of adrenergic agonists might take the form:

log(1/C) = c₁σ + c₂Es + c₃π + constant

Where C is the concentration of the compound required to produce a specific biological effect, and c₁, c₂, and c₃ are coefficients determined by regression analysis. Such models can quantitatively predict the impact of modifying the N-alkyl group or the aromatic substitution pattern on the adrenergic potency of etilefrine analogs.

Experimental Methodologies for SAR Determination

While computational methods are predictive, experimental approaches are essential for validating SAR hypotheses. For (S)-etilefrine analogs, high-throughput screening of compound libraries is a powerful method for SAR determination.

Combinatorial chemistry allows for the rapid synthesis of a large number of compounds based on a common scaffold, such as the phenylethanolamine core of etilefrine. By systematically varying the substituents at different positions (e.g., the N-alkyl group and the aromatic ring), a library of etilefrine analogs can be generated.

These libraries can then be screened for their activity at different adrenergic receptor subtypes using in vitro assays, such as radioligand binding assays or functional assays that measure second messenger production (e.g., cAMP for β-receptors). The results of these screens provide a wealth of data that can be used to build comprehensive SAR models, confirming the roles of different structural features and identifying new leads with improved properties. For example, a library could be designed to explore a wide range of N-substituents to precisely map the steric and electronic requirements for optimal β₂-selectivity.

Metabolic Pathways and Biotransformation Research of S Etilefrine

Identification and Structural Elucidation of (S)-Etilefrine Metabolites

The biotransformation of (S)-Etilefrine results in several key metabolites. The primary route of metabolism is extensive conjugation, which occurs during its first pass through the gut wall and liver. wikipedia.orgcas.cz The major metabolites identified are conjugates formed through glucuronidation and, most significantly, sulfation at the phenolic hydroxyl group. longdom.orgslideshare.net

A minor pathway involves a Phase I reaction, leading to the formation of hydroxymandelic acid, which accounts for approximately 3% of the metabolic products. wikipedia.org Further research has also identified two isomeric tetrahydroisoquinolines as basic metabolites. These compounds are believed to form through a condensation reaction of etilefrine (B194583) with formaldehyde (B43269) and are excreted in both their free form and as sulfate (B86663) conjugates.

The structural identity of these metabolites has been determined using advanced analytical techniques. Mass spectrometry and Nuclear Magnetic Resonance (NMR) spectrometry have been crucial in elucidating the structures of the tetrahydroisoquinoline metabolites. helsinki.fi For the sulfate conjugates, reference standards have been synthesized and characterized using methods like High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS), and NMR to confirm their identity for analytical and doping control purposes.

| Metabolite | Metabolic Pathway | Significance |

|---|---|---|

| Etilefrine Sulfate | Phase II (Sulfation) | Major |

| Etilefrine Glucuronide | Phase II (Glucuronidation) | Major |

| Hydroxymandelic Acid | Phase I (Oxidation) | Minor (~3%) |

| Isomeric Tetrahydroisoquinolines | Condensation | Minor |

| Tetrahydroisoquinoline Sulfates | Phase II (Sulfation) | Minor |

Enzymatic Basis of (S)-Etilefrine Biotransformation

The metabolism of (S)-Etilefrine is a two-phase process, primarily occurring in the liver and intestine, involving a series of enzymatic reactions designed to convert the lipophilic compound into more water-soluble products for excretion. longdom.orgnih.gov

Role of Phase I Metabolism (e.g., hydroxylation, dealkylation)

Phase I metabolism of (S)-Etilefrine represents a minor pathway. wikipedia.org These reactions introduce or expose functional groups, slightly increasing the molecule's polarity. longdom.orgnih.gov The primary Phase I reaction identified for etilefrine is oxidation, which results in the formation of hydroxymandelic acid. wikipedia.org This type of reaction, specifically hydroxylation, is typically catalyzed by the Cytochrome P450 (CYP) superfamily of enzymes located in the endoplasmic reticulum of hepatocytes. longdom.orgdroracle.ai While a variety of CYP isoforms exist, the specific enzymes responsible for the minor oxidation of etilefrine are not extensively detailed in the available literature. This metabolic pattern aligns with the hypothesis that phenylalkylamines with a hydroxyl group in the meta-position of the benzene (B151609) ring, like etilefrine, are less prone to deamination compared to para-hydroxylated compounds. slideshare.net

Role of Phase II Metabolism (e.g., glucuronidation, sulfation)

Phase II metabolism is the predominant route for the biotransformation of (S)-Etilefrine. wikipedia.orglongdom.org This phase, also known as conjugation, involves attaching endogenous polar molecules to the parent drug, which significantly increases its water solubility and facilitates its elimination from the body. slideshare.netnih.gov

The main conjugation reactions for etilefrine are:

Sulfation: This is the most significant metabolic pathway. longdom.org The reaction involves the transfer of a sulfonate group from a donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the phenolic hydroxyl group of etilefrine. This process is catalyzed by Sulfotransferase (SULT) enzymes, which are primarily located in the cytoplasm of liver cells. longdom.orgupol.cz

Glucuronidation: This is another major Phase II pathway for etilefrine. wikipedia.org The reaction, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, attaches glucuronic acid to the etilefrine molecule. longdom.orgupol.cz

These conjugation processes are so efficient that they are responsible for a significant first-pass effect, where a large portion of an orally administered dose is metabolized in the gut wall and liver before it can reach systemic circulation. wikipedia.orgcas.cz

Comparative Metabolic Studies in In Vitro Systems (e.g., liver microsomes, hepatocytes from non-human species)

In vitro systems are essential tools for investigating species differences in drug metabolism and for predicting human pharmacokinetics. Studies using liver microsomes and hepatocytes from various species have provided valuable insights into the metabolic fate of (S)-Etilefrine.

Research has utilized rat liver microsomes to study the biotransformation of etilefrine. ebi.ac.ukmdpi.com These preparations contain a high concentration of Phase I enzymes like Cytochrome P450, making them suitable for investigating oxidative metabolism. mdpi.com Studies on other compounds using rat hepatocytes have shown that the primary metabolic route can be N-dealkylation. nih.gov However, for etilefrine, conjugation is the dominant pathway.

Comparative studies involving hepatocytes from rats, dogs, and humans have demonstrated marked species differences in the metabolism of various drugs. nih.gov For instance, with the drug loxtidine, dog hepatocytes favored glucuronidation, while rat hepatocytes primarily used N-dealkylation. nih.gov Although specific comparative data for (S)-Etilefrine across multiple species' hepatocytes is limited in readily available literature, the general principle underscores the importance of using human-derived in vitro systems to accurately predict metabolic profiles in humans. The use of cryopreserved hepatocytes from species like the Beagle dog is a common practice in preclinical metabolism assays. bioivt.com Such studies help in selecting appropriate animal models for toxicological testing by ensuring their metabolic pathways are comparable to those in humans. pharmaron.com

Theoretical Prediction of Metabolic Fate (e.g., computational metabolomics)

Computational, or in silico, methods are increasingly used in the early stages of drug development to predict the metabolic fate of xenobiotics. nih.govnih.gov These approaches use algorithms and knowledge bases to forecast potential sites of metabolism (SOMs), the structures of likely metabolites, and interactions with metabolic enzymes. nih.gov

For a compound like (S)-Etilefrine, these tools can predict its biotransformation based on its chemical structure. Knowledge-based systems, such as MetaDrug, Meteor, and GLORYx, contain rules derived from vast databases of known metabolic reactions. nih.govunivie.ac.atnih.gov They can analyze the functional groups on the etilefrine molecule—such as the phenolic hydroxyl and the secondary amine—and predict their susceptibility to Phase I (e.g., hydroxylation) and Phase II (e.g., glucuronidation, sulfation) reactions. univie.ac.at

Machine learning models, trained on large datasets of metabolic reactions, offer another approach to predict the likelihood of different metabolic transformations. nih.gov For instance, in silico fragment identification has been successfully used to differentiate etilefrine from its structural isomers based on their mass spectrometry fragmentation patterns, aiding in structural elucidation. helsinki.fi

These computational frameworks can generate a list of potential metabolites, which can then guide and streamline experimental work, such as LC-MS analysis of in vitro samples from hepatocytes or liver microsomes. nih.gov While these predictive tools are powerful for generating hypotheses and prioritizing experimental efforts, their predictions require subsequent validation through in vitro and in vivo studies. pensoft.net

Advanced Analytical and Spectroscopic Research Methodologies for S Etilefrine

Chromatographic Techniques for Purity Assessment and Stereoisomer Separation

Chromatographic methods are indispensable for the separation and analysis of (S)-Etilefrine and related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two of the most powerful techniques employed for this purpose.

High-Performance Liquid Chromatography (HPLC) for (S)-Etilefrine and Metabolites

HPLC is a cornerstone technique for the analysis of (S)-Etilefrine, offering high resolution and sensitivity for both purity assessment and the separation of its enantiomers and metabolites. ajol.infoscholarsresearchlibrary.com

Purity and Metabolite Analysis: Reversed-phase HPLC methods are commonly used for the quantitative determination of Etilefrine (B194583) in the presence of its degradation products. researchgate.net A typical HPLC system for this purpose might utilize a C18 column with a mobile phase consisting of a mixture of methanol, chloroform, and an appropriate buffer. researchgate.net UV detection is often set at a specific wavelength, such as 220 nm, to achieve optimal sensitivity for Etilefrine and its metabolites. researchgate.net For instance, a study demonstrated the successful separation of Etilefrine from its oxidative degradate and an internal standard, with retention times of approximately 4.85 and 9.28 minutes, respectively. researchgate.net The ability to separate the parent drug from its metabolites is critical for understanding its pharmacokinetic profile. turkupetcentre.net

Stereoisomer Separation: The separation of the (R)(-) and (S)(+) enantiomers of Etilefrine is crucial as they can exhibit different pharmacological activities. nih.gov This is achieved using chiral stationary phases (CSPs) in HPLC. ijrpr.comcsfarmacie.czrsc.org Polysaccharide-based and cyclodextrin-based CSPs are frequently employed for the enantiomeric separation of various pharmaceuticals, including β-blockers which are structurally related to Etilefrine. ijrpr.commdpi.com The separation mechanism relies on the differential interactions between the enantiomers and the chiral environment of the stationary phase. csfarmacie.cz The optical purity of the synthesized enantiomers can be determined by converting them into diastereomers, which can then be separated by conventional HPLC. nih.gov

A study detailed a method for the simultaneous detection of Etilefrine and other adrenergic agents using hydrophilic interaction liquid chromatography (HILIC) coupled with tandem mass spectrometry, highlighting the versatility of LC-based methods. researchgate.netgcms.cz

Table 1: HPLC Parameters for (S)-Etilefrine Analysis

| Parameter | Details |

| Column | Reversed-phase C18 or Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Methanol: Chloroform: Phosphate Buffer; or Acetonitrile/Water gradients |

| Detection | UV at 220 nm or 273 nm researchgate.net; Tandem Mass Spectrometry (MS/MS) researchgate.net |

| Flow Rate | Typically 1 mL/min researchgate.net |

| Application | Purity testing, metabolite profiling, and enantiomeric separation |

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Characterization

GC-MS is a highly sensitive technique used for the trace analysis and structural characterization of (S)-Etilefrine. gajrc.com Due to the polar nature and low volatility of Etilefrine, derivatization is often a necessary step prior to GC-MS analysis. gajrc.comjfda-online.comsemanticscholar.org

Derivatization: Derivatization converts the analyte into a more volatile and thermally stable form, improving its chromatographic behavior and detection. jfda-online.comnih.gov Common derivatization techniques include silylation, acylation, and alkylation. jfda-online.com For Etilefrine, which contains hydroxyl and secondary amine groups, silylation is a common approach. nih.gov

Fragmentation and Identification: In GC-MS, after the separation of the derivatized analyte by the gas chromatograph, the mass spectrometer bombards the molecules with electrons, causing them to ionize and fragment. The resulting fragmentation pattern is a unique fingerprint of the molecule, allowing for its identification. nih.govlibretexts.org For Etilefrine, characteristic fragment ions can be observed. For example, a study reported fragment ions at m/z values of 421, 406, 267, and 179 for derivatized Etilefrine. gajrc.com The analysis of these fragments helps in confirming the structure of the parent compound. libretexts.orgslideshare.netmiamioh.edu

Table 2: GC-MS Data for Derivatized Etilefrine

| Analyte | Derivatization | Key Fragment Ions (m/z) | Application |

| Etilefrine | Silylation | 421, 406, 267, 179 gajrc.com | Trace analysis, structural confirmation |

Spectroscopic Characterization Methods

Spectroscopic techniques are fundamental for the structural elucidation and quantification of (S)-Etilefrine. NMR, MS, and UV-Visible spectroscopy each provide unique and complementary information.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a powerful, non-destructive technique for determining the precise molecular structure of (S)-Etilefrine. core.ac.uk Both ¹H NMR and ¹³C NMR are employed to provide detailed information about the chemical environment of each atom in the molecule. ndtlindia.comunimo.it

¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For Etilefrine, specific signals corresponding to the aromatic protons, the protons on the ethyl group, and the protons on the carbon chain attached to the aromatic ring can be identified. researchgate.net

¹³C NMR: The ¹³C NMR spectrum reveals the number of different carbon atoms in the molecule and their electronic environments. This data complements the ¹H NMR data to provide a complete picture of the carbon skeleton. ndtlindia.com

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, definitively confirming the structure of (S)-Etilefrine. core.ac.uk

Table 3: Predicted NMR Data for Etilefrine

| Nucleus | Predicted Chemical Shift Range (ppm) | Information Provided |

| ¹H | Aromatic (6.5-7.5), Aliphatic (0.9-4.0) | Proton environment and connectivity |

| ¹³C | Aromatic (110-160), Aliphatic (10-70) | Carbon skeleton structure |

Note: Actual chemical shifts can vary based on the solvent and other experimental conditions. hmdb.ca

Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis

Mass spectrometry is a vital tool for determining the molecular weight of (S)-Etilefrine and for analyzing its fragmentation pattern to confirm its structure. nih.gov The molecular weight of Etilefrine is 181.23 g/mol . nih.gov

Molecular Ion Peak: In mass spectrometry, the molecular ion peak (M+) corresponds to the mass of the intact molecule. For Etilefrine, this peak would be observed at an m/z value of 181. gajrc.com

Fragmentation Pattern: The fragmentation of the molecular ion provides structural information. The way a molecule breaks apart depends on its structure, and the resulting fragments can be used to piece together the original molecule. libretexts.org The presence of a chlorine atom in Etilefrine hydrochloride would result in a characteristic M+2 peak due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl). chemguide.co.uk

LC-MS/MS techniques provide even more detailed structural information by fragmenting a selected ion and analyzing the resulting daughter ions. researchgate.net

Table 4: Key Mass Spectrometry Data for Etilefrine

| Parameter | Value (m/z) | Significance |

| Molecular Ion (M+) | 181 gajrc.com | Confirms the molecular weight of Etilefrine. |

| Major Fragment Ions | Varies with derivatization and ionization method. gajrc.comnih.gov | Provides structural fingerprint for identification. |

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule. In the analysis of (S)-Etilefrine, the FTIR spectrum reveals characteristic absorption bands that correspond to its specific chemical structure. scienceandnature.org The presence of hydroxyl (-OH) and amine (-NH) groups are particularly significant.

Research has shown that the characteristic peaks for the -OH groups in etilefrine are key for its identification, especially when analyzing mixtures with polymers that may mask other peaks. researchgate.net A study involving physical mixtures of etilefrine with various polymers demonstrated that the -OH peaks remained unchanged, indicating the absence of chemical interactions between the drug and the excipients. researchgate.net

The typical regions for key functional group absorptions are:

O-H stretching: Found in the range of 3400-3650 cm⁻¹, characteristic of alcohols and phenols. libretexts.org

N-H stretching: Occurs in the 3300-3500 cm⁻¹ range for amines. libretexts.org

C-H stretching (aromatic and aliphatic): Aromatic C-H stretching is typically weak and appears around 3030 cm⁻¹, while aliphatic C-H stretching is of medium intensity and is found between 2850-2960 cm⁻¹. libretexts.org

C-O stretching: Strong absorption bands for alcohols are observed between 1050-1150 cm⁻¹. libretexts.org

FTIR analysis has been utilized to characterize the functional groups of materials used in the development of electrochemical sensors for etilefrine detection, such as sodium montmorillonite (B579905) clay. researchgate.net

Table 1: Characteristic FTIR Absorption Bands for (S)-Etilefrine

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| O-H (Alcohol/Phenol) | 3400–3650 | Strong, broad |

| N-H (Amine) | 3300–3500 | Medium |

| Aromatic C-H | ~3030 | Weak |

| Aliphatic C-H | 2850–2960 | Medium |

| Aromatic C=C | 1450–1600 | Medium |

| C-O (Alcohol) | 1050–1150 | Strong |

| C-N (Amine) | 1030–1230 | Medium |

Electrochemical and Conductometric Analytical Techniques

Electrochemical methods offer sensitive and selective approaches for the determination of (S)-Etilefrine. These techniques are often simple, rapid, and cost-effective compared to traditional chromatographic methods. nih.govinnovareacademics.in

Electrochemical Sensors: Voltammetric techniques, particularly using modified electrodes, have been successfully developed for etilefrine analysis. For instance, a highly sensitive sensor using chromium/zinc oxide nanoparticles-modified carbon paste electrode (Cr/ZnO-NPs/CPE) was developed for detecting etilefrine hydrochloride. nih.govacs.org This sensor demonstrated a linear response in the range of 0.01 to 10 μmol L⁻¹ with a low detection limit. nih.govacs.org Another study utilized a sodium montmorillonite modified carbon paste electrode (Na-MMT/CPE) for the nano-estimation of etilefrine, showcasing the utility of clay minerals in creating environmentally friendly analytical devices. researchgate.net The modification of electrodes with materials like bimetallic nanoparticles (e.g., Pd-Ag) on reduced graphene oxide has also been shown to create ultrasensitive sensors for detecting related compounds in the presence of etilefrine. scispace.comresearchgate.net

The principle behind these sensors often involves the electrochemical oxidation of the etilefrine molecule at the electrode surface. nih.govacs.org The modification of the electrode enhances the sensitivity and selectivity of the measurement by increasing the effective surface area and catalytic efficiency. nih.govacs.org

Conductometric Titration: Conductometric titration is another analytical technique applied to the determination of etilefrine hydrochloride. innovareacademics.inresearchgate.net This method is based on the precipitation reaction between the chloride ions of etilefrine hydrochloride and silver ions from a titrant like silver nitrate. innovareacademics.inresearchgate.net The conductance of the solution is measured as a function of the volume of the titrant added, and the endpoint is determined from the change in conductivity. innovareacademics.inresearchgate.net This technique has been shown to be simple, precise, and rapid for quantifying etilefrine in both pure form and pharmaceutical preparations, with a good linearity over a concentration range of 1-10 mg. innovareacademics.inresearchgate.net

Table 2: Comparison of Electrochemical and Conductometric Methods for (S)-Etilefrine Analysis

| Technique | Principle | Key Findings | Reference |

| Square-Wave Voltammetry | Oxidation of etilefrine at a modified electrode surface. | Linear range: 0.01-10 μmol L⁻¹, LOD: 2.97 nmol L⁻¹. | nih.govacs.org |

| Adsorptive Stripping Voltammetry | Preconcentration of etilefrine onto a modified electrode followed by voltammetric determination. | LOD: 1.27 × 10⁻⁹ M in spiked human serum. | researchgate.net |

| Conductometric Titration | Precipitation of chloride ions with silver nitrate, monitoring conductivity changes. | Linear range: 1-10 mg, Good recoveries and precision. | innovareacademics.inresearchgate.net |

Theoretical and Computational Analytical Chemistry for (S)-Etilefrine

Theoretical and computational methods are increasingly used to complement experimental analytical data, providing deeper insights into molecular properties and interactions.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. tuwien.ac.at In the context of (S)-Etilefrine analysis, DFT has been applied to:

Investigate Intermolecular Interactions: DFT calculations have been used to study the interactions between etilefrine and other molecules. For example, in the development of a spectrophotometric method, DFT was used to investigate the ion-pair complex formation between etilefrine and reagents like bromocresol green (BCG) and methyl orange (MO). ajol.inforesearchgate.net These calculations helped to characterize the geometry, frontier molecular orbitals, and atomic charges of the interacting species, providing a theoretical basis for the observed experimental results. ajol.inforesearchgate.net

Aid in Chromatographic Method Development: In a stability-indicating HPLC method, DFT was employed to understand the affinity of etilefrine and its degradation product to the C18 stationary phase. researchgate.nettandfonline.com By calculating the minimized energies of the molecules and their complexes with the stationary phase, researchers could theoretically investigate the separation mechanism. researchgate.nettandfonline.com

These computational studies are typically performed using a specific level of theory and basis set, such as B3LYP/6-31G(d), which has been found to be suitable for organic molecules. ajol.inforesearchgate.netresearchgate.nettandfonline.com

Molecular descriptors are numerical values that characterize the properties of a molecule. These descriptors can be calculated from the molecular structure and are used in quantitative structure-activity/property relationship (QSAR/QSPR) studies to develop predictive models. For (S)-Etilefrine, various molecular descriptors can be computed to aid in the development and optimization of analytical methods.

Calculated molecular descriptors for etilefrine include:

Topological Polar Surface Area (TPSA): 52.5 Ų nih.govnih.gov

AlogP (partition coefficient): 1.04 naturalproducts.net

Hydrogen Bond Donor/Acceptor Count: 3 donors, 3 acceptors naturalproducts.net

Rotatable Bond Count: 4 naturalproducts.net

These descriptors can provide insights into the molecule's polarity, lipophilicity, and potential for intermolecular interactions, which are crucial factors in designing separation and detection methods. For example, the TPSA and hydrogen bonding capabilities are important for predicting interactions in liquid chromatography and the solubility of the molecule.

Table 3: Selected Molecular Descriptors for (S)-Etilefrine

| Descriptor | Value | Significance | Reference |

| Molecular Formula | C₁₀H₁₅NO₂ | Basic chemical identity | nih.govnaturalproducts.net |

| Molecular Weight | 181.23 g/mol | Mass of the molecule | nih.gov |

| Topological Polar Surface Area (TPSA) | 52.5 Ų | Polarity and hydrogen bonding potential | nih.govnih.gov |

| AlogP | 1.04 | Lipophilicity | naturalproducts.net |

| Hydrogen Bond Donors | 3 | Potential for hydrogen bond formation | naturalproducts.net |

| Hydrogen Bond Acceptors | 3 | Potential for hydrogen bond formation | naturalproducts.net |

| Rotatable Bonds | 4 | Molecular flexibility | naturalproducts.net |

Density Functional Theory (DFT) in Spectroscopic Interpretation and Interaction Modeling

Method Validation Principles in Analytical Research (e.g., LOD, LOQ, Accuracy, Precision, Specificity)

The validation of analytical methods is crucial to ensure that they are suitable for their intended purpose. The International Council for Harmonisation (ICH) provides guidelines for method validation, which include several key parameters. cleaningvalidation.comcertified-laboratories.com These principles are applied to the analytical methods developed for (S)-Etilefrine to demonstrate their reliability.

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. quality-pathshala.com For an electrochemical sensor for etilefrine, the LOD and LOQ were reported as 2.97 nmol L⁻¹ and 9.11 nmol L⁻¹, respectively. nih.govacs.org An HPLC method for etilefrine reported an LOD of 0.132 µg/ml and an LOQ of 0.401 µg/ml. researchgate.net

Accuracy: This refers to the closeness of the measured value to the true value. It is often assessed by recovery studies. cleaningvalidation.com For a conductometric titration method for etilefrine, good recoveries were reported. innovareacademics.in An HPLC method showed an accuracy (mean % recovery) of 99.56% ± 0.234. researchgate.net

Precision: This expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). cleaningvalidation.com A conductometric titration method reported an RSD of 0.684 for etilefrine hydrochloride. innovareacademics.in An HPLC method demonstrated good precision with an RSD of 0.235% for repeatability and 0.345% for intermediate precision. researchgate.net

Specificity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. cleaningvalidation.com In a stability-indicating HPLC method for etilefrine, specificity was demonstrated by successfully separating the drug from its degradation product. researchgate.nettandfonline.com

Table 4: Validation Parameters for Selected Analytical Methods for (S)-Etilefrine

| Method | LOD | LOQ | Accuracy (% Recovery) | Precision (%RSD) | Reference |

| Square-Wave Voltammetry | 2.97 nmol L⁻¹ | 9.11 nmol L⁻¹ | 99.00–100.14% | - | nih.gov |

| HPLC | 0.132 µg/ml | 0.401 µg/ml | 99.56 ± 0.234 | Repeatability: 0.235, Intermediate: 0.345 | researchgate.net |

| Conductometric Titration | - | - | Good recoveries | 0.684 | innovareacademics.in |

| Spectrophotometry (BCG method) | - | - | - | - | researchgate.net |

| Spectrophotometry (MO method) | - | - | - | - | researchgate.net |

Future Directions and Emerging Research Avenues for S Etilefrine

Crafting Specificity: The Next Generation of (S)-Etilefrine Analogs

A primary focus of future research is the development of novel analogs of (S)-Etilefrine with enhanced selectivity for specific adrenergic receptor subtypes. mdpi.com (S)-Etilefrine is known to interact with both α1 and β1 adrenergic receptors. wikipedia.orgdrugbank.com This broad activity, while effective for conditions like orthostatic hypotension, can also lead to off-target effects. The goal is to design molecules that preferentially bind to a single receptor subtype, thereby minimizing unwanted side effects and maximizing therapeutic benefit.

Researchers are exploring subtle structural modifications to the (S)-Etilefrine molecule to achieve this. mdpi.com By altering functional groups on the phenethylamine (B48288) scaffold, scientists aim to create analogs that fit more precisely into the binding pocket of a specific receptor. mdpi.com This approach, known as structure-activity relationship (SAR) studies, is crucial for rational drug design. The development of imidazodiazepine analogs with modified substituents has shown that minor structural changes can dramatically impact receptor subtype selectivity. mdpi.com For instance, introducing a phenyl group in place of an ethinyl group has been hypothesized to improve bioactivity through enhanced interactions within the receptor's binding pocket. mdpi.com

A New Angle on Receptor Interaction: Allosteric Modulation

The concept of allosteric modulation represents a paradigm shift in drug development and offers exciting possibilities for (S)-Etilefrine derivatives. mdpi.comnih.gov Unlike traditional drugs that bind to the primary (orthosteric) site of a receptor, allosteric modulators bind to a different, less conserved site. mdpi.com This can lead to greater subtype selectivity and a more nuanced control over receptor activity. mdpi.comfrontiersin.org

Allosteric modulators can be classified as positive (PAMs), negative (NAMs), or silent (SAMs), depending on whether they enhance, inhibit, or have no effect on the binding and signaling of the natural (endogenous) ligand. nih.gov The development of the first PAM for the α1A-adrenergic receptor, derived from the agonist cirazoline, highlights the potential of this approach. nih.govnih.gov This compound was found to potentiate the signaling of norepinephrine (B1679862) specifically at the α1A-AR subtype, without affecting other subtypes. nih.gov Future research will likely focus on designing (S)-Etilefrine derivatives that act as allosteric modulators, potentially offering a safer and more effective way to treat various conditions. frontiersin.orgnih.gov

The Virtual Laboratory: Computational Modeling of Receptor Dynamics

Advanced computational modeling is becoming an indispensable tool in drug discovery, and its application to (S)-Etilefrine research is set to accelerate progress. mdpi.com Techniques like molecular dynamics (MD) simulations allow scientists to visualize and analyze the intricate dance between (S)-Etilefrine and its receptor targets at an atomic level. mdpi.com These simulations can reveal the precise binding modes, the key amino acid residues involved in the interaction, and the conformational changes that occur upon binding.

By understanding these dynamics, researchers can predict how modifications to the (S)-Etilefrine structure will affect its binding affinity and selectivity. frontiersin.org Quantitative Structure-Activity Relationship (QSAR) modeling, which correlates a compound's chemical structure with its biological activity, is another powerful computational tool. frontiersin.org These in silico methods can significantly reduce the time and cost of drug development by prioritizing the most promising candidates for synthesis and experimental testing. frontiersin.orgchemrxiv.org

A Systems-Level View: Integrating Omics Technologies

The "omics" revolution—encompassing genomics, proteomics, and metabolomics—offers a holistic approach to understanding the mechanistic actions of (S)-Etilefrine. nih.govwikipedia.org Instead of focusing on a single molecular target, omics technologies allow for the simultaneous analysis of thousands of genes, proteins, and metabolites. nih.govfrontiersin.org This systems-level perspective can uncover novel pathways and networks affected by (S)-Etilefrine, providing a more comprehensive picture of its physiological effects.

For example, pharmacogenomic studies can identify genetic variations that influence an individual's response to (S)-Etilefrine, paving the way for personalized medicine. wustl.edu Metabolomics can reveal how the drug is metabolized in the body and identify any active or inactive byproducts. researchgate.net The integration of these multi-omics datasets will be crucial for elucidating the complete mechanism of action of (S)-Etilefrine and for identifying new therapeutic applications. wustl.edunih.gov

Greener Pharmaceuticals: Innovations in Synthesis and Derivatization

The principles of green chemistry are increasingly being applied to the pharmaceutical industry to create more sustainable and environmentally friendly manufacturing processes. hilarispublisher.commdpi.com Future research on (S)-Etilefrine will undoubtedly incorporate these principles, focusing on innovations in both its synthesis and the creation of its derivatives.

Key areas of focus include:

Atom Economy : Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste. ecoonline.com

Use of Safer Solvents : Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. ecoonline.comnih.gov

Catalysis : Employing catalytic reagents instead of stoichiometric ones to improve reaction efficiency and reduce waste. hilarispublisher.comecoonline.com

Energy Efficiency : Developing synthetic methods that can be performed at ambient temperature and pressure, reducing energy consumption. ecoonline.com

Renewable Feedstocks : Exploring the use of renewable starting materials to reduce reliance on fossil fuels. hilarispublisher.com

By embracing these green chemistry innovations, the production of (S)-Etilefrine and its future analogs can become more sustainable, reducing the environmental footprint of this important medication. researchgate.net

Q & A

Q. What experimental approaches are recommended for determining the enantiomeric purity of (S)-Etilefrine in synthetic preparations?

Chiral chromatography (e.g., HPLC with amylose-based columns) and polarimetry are standard methods. Validate purity using nuclear Overhauser effect (NOE) spectroscopy to confirm stereochemical configuration . For quantitative analysis, combine circular dichroism (CD) with mass spectrometry to correlate optical activity and molecular mass .

Q. How do researchers validate (S)-Etilefrine’s selective binding to α-adrenergic receptors in vitro?

Use radioligand binding assays with transfected HEK-293 cells expressing human α1-receptor subtypes. Include competitive inhibition experiments using non-selective antagonists (e.g., phentolamine) to confirm specificity. Dose-response curves should be analyzed with nonlinear regression to calculate IC₅₀ values .

Q. What spectroscopic techniques are essential for characterizing (S)-Etilefrine’s stability under physiological conditions?

Employ NMR (¹H and ¹³C) to monitor degradation products in simulated gastric fluid. Pair with high-resolution mass spectrometry (HRMS) to identify metabolites. Stability studies should include pH-dependent kinetics (e.g., Arrhenius plots for shelf-life estimation) .

Advanced Research Questions

Q. How can contradictory findings between in vivo and in vitro studies on (S)-Etilefrine’s vasopressor effects be resolved?

Contradictions often arise from differences in bioavailability or receptor desensitization. Design crossover studies in animal models (e.g., rats with induced hypotension) comparing intravenous vs. oral administration. Use microdialysis to measure plasma and tissue concentrations concurrently with hemodynamic monitoring . Statistical analysis should include mixed-effects models to account for inter-individual variability.

Q. What methodological strategies address the lack of reproducibility in (S)-Etilefrine’s clinical trial outcomes for neurally-mediated syncope?